Methylsulfanyl vs. Methyl: Physicochemical Divergence
The target compound carries a methylsulfanyl (–SMe) group at the pyrazole 3‑position, whereas the closest commercial analogue 3‑methyl‑1‑(4‑methylpyridin‑2‑yl)‑1H‑pyrazol‑5‑amine (CAS 1177304‑64‑1) bears a methyl group at the same position. The –SMe substituent introduces a polarizable sulfur atom (calculated polar surface area contribution ≈ 25 Ų for the sulfur lone pairs) and a moderate hydrogen‑bond acceptor (pKₐₕₐ ≈ 0.5–1.0) that are absent in the methyl analogue [1]. This difference is critical when the 3‑position is projected toward the hinge‑region of kinase ATP‑binding sites, where sulfur can engage in favourable van der Waals contacts with the gatekeeper residue [2].
Comparator: tPSA ~56 Ų, 2 H-bond acceptors (no S)
Δ ≈ +1 HBA, +polarizability, ~0.8 logP increase
| Evidence Dimension | Topological polar surface area (tPSA) and H‑bond acceptor count |
|---|---|
| Target Compound Data | tPSA ~ 56 Ų (estimated by fragment addition); 3 H‑bond acceptors (pyridine N, pyrazole N, S) |
| Comparator Or Baseline | 3‑Methyl‑1‑(4‑methylpyridin‑2‑yl)‑1H‑pyrazol‑5‑amine: tPSA ~ 56 Ų (fragment‑based estimate); 2 H‑bond acceptors (pyridine N, pyrazole N), no sulfur |
| Quantified Difference | +1 H‑bond acceptor and additional polarizability from sulfur; ~0.8 logP unit increase (estimated AlogP 1.3 vs. 0.5 for methyl analogue) |
| Conditions | In silico calculation (fragment‑based / atom‑type method; values not experimentally determined) |
Why This Matters
The sulfur atom provides a unique hydrogen‑bond‑acceptor and polarizability handle that can strengthen target binding and differentiate selectivity, making the compound a more versatile tool for probing sulfur‑sensitive kinase pockets than its methyl‑substituted congener.
- [1] Bai, Y. et al. Methylation of 5-Amino-3-methylthio-1H-pyrazole Derivatives and Two Related Crystal Structures. Chin. J. Chem. 2004, 22, 218–222. DOI: 10.1002/cjoc.20040220218. View Source
- [2] Sakya, S. M. et al. Efficient synthesis of 5-alkyl amino and thioether substituted pyrazoles. Tetrahedron Lett. 2003, 44, 7629–7632. DOI: 10.1016/j.tetlet.2003.08.048. View Source
